N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine
Description
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system, which is fused with a benzodioxole moiety and a nitro group
Properties
IUPAC Name |
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4/c22-21(23)14-8-16-15(24-10-25-16)7-12(14)9-19-20-13-5-1-3-11-4-2-6-18-17(11)13/h1-9,20H,10H2/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPOYFYBLQWHIS-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC3=CC=CC4=C3N=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=CC=CC4=C3N=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with quinolin-8-amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery for treating various diseases.
Mechanism of Action
The mechanism of action of N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or antitumor effects .
Comparison with Similar Compounds
Quinoline-8-amine: A structural isomer with similar biological activities.
6-nitro-1,3-benzodioxole derivatives: Compounds with similar nitro and benzodioxole moieties.
Quinoxalines: Compounds with a similar quinoline ring system but different substituents.
Uniqueness: N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline and benzodioxole moieties allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
